molecular formula C8H10ClNO B12285212 (R)-2-Amino-1-(4-chlorophenyl)ethanol

(R)-2-Amino-1-(4-chlorophenyl)ethanol

Cat. No.: B12285212
M. Wt: 171.62 g/mol
InChI Key: QPHAZZJNYDEVHL-QMMMGPOBSA-N
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Description

(1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 4-chlorophenyl substituent. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4-chlorophenyl)acetone, using a chiral reducing agent to ensure the desired stereochemistry. Another method includes the asymmetric hydrogenation of the corresponding imine, which is formed by the condensation of (4-chlorophenyl)acetaldehyde with ammonia or an amine.

Industrial Production Methods

Industrial production of (1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol typically involves large-scale asymmetric synthesis using chiral catalysts. These catalysts ensure high enantioselectivity and yield, making the process efficient and cost-effective. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

    Oxidation: The major products include (4-chlorophenyl)acetone and (4-chlorophenyl)acetaldehyde.

    Reduction: The major product is (1R)-2-amino-1-(4-chlorophenyl)ethane.

    Substitution: The major products depend on the nucleophile used, such as (4-methoxyphenyl)ethan-1-ol or (4-ethoxyphenyl)ethan-1-ol.

Scientific Research Applications

(1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is a key intermediate in the production of drugs that target specific receptors in the body.

    Industry: It is used in the manufacture of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets in the body. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it is used to synthesize.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-2-amino-1-(4-fluorophenyl)ethan-1-ol
  • (1R)-2-amino-1-(4-bromophenyl)ethan-1-ol
  • (1R)-2-amino-1-(4-methylphenyl)ethan-1-ol

Uniqueness

(1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol is unique due to the presence of the chlorine atom on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds that require specific interactions with biological targets. The chiral nature of the compound also adds to its uniqueness, as it allows for the synthesis of enantiomerically pure products.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

(1R)-2-amino-1-(4-chlorophenyl)ethanol

InChI

InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m0/s1

InChI Key

QPHAZZJNYDEVHL-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(CN)O)Cl

Origin of Product

United States

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